2-(2,5-Dichlorobenzoyl)oxazole
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Overview
Description
2-(2,5-Dichlorobenzoyl)oxazole, also known as DCBO, is a chemical compound with the molecular formula C10H5Cl2NO2 . It belongs to the family of oxazole derivatives.
Synthesis Analysis
The synthesis of oxazole derivatives like this compound often involves the use of 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for oxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .
Molecular Structure Analysis
The molecular weight of this compound is 242.06 g/mol . It is a planar molecule due to the aromaticity of the oxazole ring .
Chemical Reactions Analysis
Oxazole compounds, including this compound, can undergo various chemical reactions. These include electrophilic substitution reactions, nucleophilic substitution reactions, and ring-opening reactions .
Scientific Research Applications
1. Coordination Chemistry and Catalysis
Oxazoline ligands, including compounds like 2-(2,5-Dichlorobenzoyl)oxazole, have shown promise in coordination chemistry, particularly as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These ligands are known for their versatility, straightforward synthesis, and the ability to modulate chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).
2. Synthesis of Oxazoles
Oxazoles, including derivatives of this compound, can be synthesized from propargylcarboxamides using catalysis by metals such as gold and palladium. These processes are noted for their mild reaction conditions and can lead to various substituted oxazoles useful in medicinal chemistry (Hashmi et al., 2004), (Verrier et al., 2008).
3. Photophysical Properties
Research into the photophysical properties of oxazole derivatives has shown that they have interesting characteristics like fluorescence and potential as photoluminescent materials. This aspect could have applications in material science and photophysics (Yamamoto et al., 2007).
4. Corrosion Inhibition
Oxazole derivatives have been studied for their potential as corrosion inhibitors. Such applications are particularly relevant in materials science, where protecting metals like steel from corrosion is crucial (Moretti, Guidi, & Fabris, 2013).
5. Biological and Medicinal Applications
Although you requested exclusion of drug-related information, it's noteworthy that oxazoles, including compounds structurally related to this compound, show a wide range of biological activities. This makes them significant in the field of medicinal chemistry for drug discovery (Zhang, Zhao, & Zhou, 2018), (Kaur et al., 2018).
Mechanism of Action
Target of Action
2-(2,5-Dichlorobenzoyl)oxazole is a derivative of benzoxazole . Benzoxazole is a heterocyclic compound that has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . .
Mode of Action
Benzoxazole derivatives, in general, have been known to interact with various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, thereby exerting their biological effects.
Biochemical Pathways
Benzoxazole derivatives have been used against various diseases, indicating their involvement in multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Future Directions
Oxazole-based molecules, including 2-(2,5-Dichlorobenzoyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . They show broad biological activities and occupy a core position in medicinal chemistry, showing their enormous development value .
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOVJNELYQXPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=NC=CO2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642111 |
Source
|
Record name | (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-22-0 |
Source
|
Record name | (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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